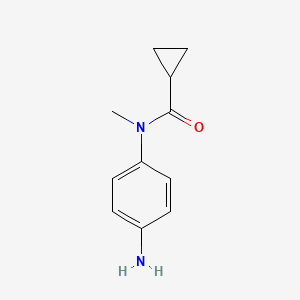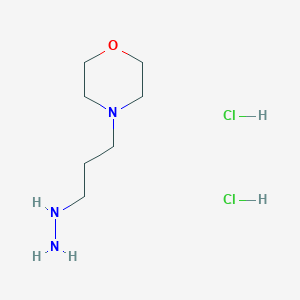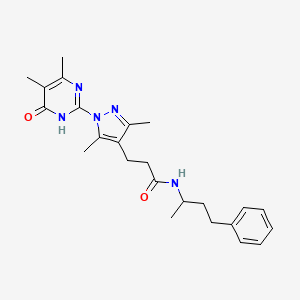
N-(4-aminophenyl)-N-methylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of various aromatic polyamides and cyclopropanecarboxamide derivatives has been reported in the literature. For instance, polyamides were synthesized through direct polycondensation of 2,2-bis[4-(4-amino-2-fluorophenoxy)phenyl]hexafluoropropane with different dicarboxylic acids, resulting in polymers with high thermal stability and good solubility in organic solvents . Similarly, cyclopropanecarboxamide derivatives with potential antiproliferative activity against cancer cell lines were synthesized by condensation reactions involving isocyanates and amines, followed by cyclization with hydrazine hydrate . Additionally, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were prepared and characterized, with the crystal structure of one derivative being determined .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were elucidated using various techniques. The crystal structures of several cyclopropanecarboxamide derivatives were determined, revealing the spatial arrangement of the molecules and the presence of distinct functional groups that may contribute to their biological activity . The crystal structure of an N-(arylcarbamothioyl)cyclohexanecarboxamide derivative was also reported, showing a chair conformation of the cyclohexane ring and an intramolecular hydrogen bond forming a pseudo-six-membered ring .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include condensation and cyclization steps. The condensation reactions are crucial for forming the amide bonds in both the polyamides and the cyclopropanecarboxamide derivatives. Cyclization reactions, particularly with hydrazine hydrate, are essential for the formation of the indazole ring system observed in the cyclopropanecarboxamide derivatives . These reactions are fundamental for constructing the complex molecular architectures of the synthesized compounds.
Physical and Chemical Properties Analysis
The synthesized polyamides displayed a range of physical properties, including inherent viscosities, molecular weights, glass-transition temperatures, melting temperatures, and mechanical properties such as tensile strength, modulus of elasticity, and elongation at break. These properties varied depending on the repeating unit structure of the polymers . The cyclopropanecarboxamide derivatives and N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were characterized by elemental analyses, IR spectroscopy, and NMR spectroscopy, providing insights into their chemical properties . The antiproliferative activity of the cyclopropanecarboxamide derivatives against cancer cell lines suggests potential applications in medicinal chemistry .
科学的研究の応用
Histone Deacetylase Inhibition and Anticancer Properties :
- N-(4-aminophenyl)-N-methylcyclopropanecarboxamide derivatives have been found to inhibit histone deacetylases, showing promise in cancer therapy. These compounds inhibit cancer cell proliferation, induce cell cycle arrest, and promote apoptosis. They exhibit significant antitumor activity in vivo, indicating potential as anticancer drugs (Zhou et al., 2008).
Chemoselective N-benzoylation in Organic Synthesis :
- These compounds are involved in chemoselective N-benzoylation reactions. They are used to synthesize biologically active benzamides, which are significant in pharmaceutical chemistry (Singh et al., 2017).
Antimicrobial Properties :
- Certain derivatives exhibit antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal properties. This suggests their potential in developing new antimicrobial agents (Ghorab et al., 2017).
Antiproliferative Activity Against Cancer Cell Lines :
- Synthesized derivatives of N-(4-aminophenyl)-N-methylcyclopropanecarboxamide have shown significant inhibitory activity against cancer cell lines, suggesting their potential use in cancer therapy (Lu et al., 2021).
Synthesis of Hyperbranched Polymers for Gas Separation :
- These compounds are used in synthesizing hyperbranched polyimides, which have applications in gas separation. This includes the development of new materials with improved performance in industrial gas separation processes (Fang et al., 2000).
Synthesis of Liquid Crystals and Electrofluorescent Materials :
- Derivatives are employed in the synthesis of liquid crystals and electrofluorescent materials, indicating their use in advanced materials science, particularly in the field of display technologies and optoelectronics (Ong et al., 2018), (Sun et al., 2015).
Antioxidant Potential and Electrochemical Study :
- Studies on the electrochemical oxidation of amino-substituted benzamides, including N-(4-aminophenyl)-N-methylcyclopropanecarboxamide derivatives, help understand their antioxidant properties and potential therapeutic applications (Jovanović et al., 2020).
Synthesis of N-, S,N-, and Se,N-Heterocycles :
- These compounds are utilized in the synthesis of a variety of heterocyclic compounds, which are important in medicinal chemistry for the development of new therapeutic agents (Dotsenko et al., 2019).
Development of Aromatic Polyamides with Electrochromic Properties :
- They are key in the synthesis of aromatic polyamides with electrochromic properties, which have applications in smart materials and coatings (Wang et al., 2017), (Liou et al., 2008).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-aminophenyl)-N-methylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13(11(14)8-2-3-8)10-6-4-9(12)5-7-10/h4-8H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMDFRQPJNHPJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)N)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]but-2-enamide](/img/structure/B2527549.png)

![[4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B2527554.png)
![N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2527555.png)
![[(2R)-oxolan-2-yl]methylthiourea](/img/structure/B2527556.png)
![4,5-Dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B2527557.png)


![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B2527561.png)

![(Z)-2-(3-methylphenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2527565.png)


